Sophoranone

Description

This compound has been reported in Millettia pulchra, Apis cerana, and other organisms with data available.

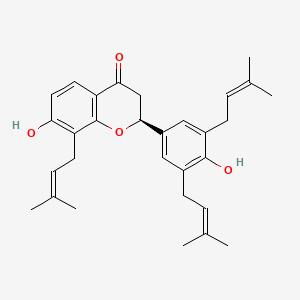

a flavonoid compound with isoprenoid side chains; extracted from a traditional Chinese medicine Shan Dou Gen, isolated from the roots of Sophora subprostrata; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORSRBKNYXPSDO-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331625 | |

| Record name | Sophoranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23057-55-8 | |

| Record name | Sophoranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23057-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophoranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sophoranone's Mechanism of Action in Cancer Cells: A Technical Guide

Sophoranone, a prenylated flavonoid derived from the roots of Sophora flavescens, has emerged as a promising natural compound with significant anti-cancer properties. This guide provides an in-depth analysis of its mechanisms of action, focusing on the molecular pathways it modulates to inhibit cancer cell proliferation, induce programmed cell death, and prevent metastasis.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach that includes the induction of apoptosis, arrest of the cell cycle, and inhibition of key signaling pathways that govern cancer cell growth and survival.

1. Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: this compound treatment leads to the generation of reactive oxygen species (ROS) and the opening of mitochondrial permeability transition pores[1]. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm[1]. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell. A key aspect of this process is the regulation of the Bcl-2 protein family; this compound decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while increasing the expression of pro-apoptotic proteins such as Bax.

-

Extrinsic Pathway: The compound can also activate the extrinsic pathway by increasing the expression of cleaved caspase-8, a key initiator of this cascade.

Caption: this compound-induced apoptotic pathways.

2. Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and S phases. This prevents cancer cells from dividing and propagating. The mechanism involves the modulation of key cell cycle regulatory proteins. For instance, in pancreatic cancer cells, sophoridine, a related compound, triggers S phase arrest through the ERK signaling pathway and induces G2/M arrest by down-regulating the cyclin B1/CDC2 complex[2][3]. This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p27[4][5].

Caption: this compound's impact on cell cycle regulation.

3. Inhibition of Key Signaling Pathways

The anti-cancer effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.

-

MAPK Pathway: this compound and its related compounds can suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cancer cell proliferation, migration, and invasion[6]. It can inhibit the phosphorylation of key components like ERK and JNK[6][7]. However, in some contexts, it can also activate JNK and p38, which are associated with cell death[2][6].

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and growth. This compound has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway, thereby promoting apoptosis and inhibiting proliferation[7].

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. This compound can inhibit NF-κB signaling, which contributes to its anti-cancer effects[7].

Caption: Overview of signaling pathways targeted by this compound.

4. Anti-Metastatic Activity

This compound demonstrates potential in curbing cancer metastasis. It has been shown to significantly decrease the number of invasive and migratory cells[6]. This is achieved by blocking MAPK-related pathways and potentially by regulating migration-related biomarkers like E-cadherin and N-cadherin[8].

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cancer Cell Line | Assay | Parameter | Result | Reference |

| Human Stomach Cancer (MKN7) | Growth Inhibition | IC50 | 1.2 ± 0.3 µM | [1] |

| Human Lung Carcinoma (H460) | MTT Assay | IC50 | 4.67 µM | [9] |

| Human Esophageal Cancer (KYSE-4) | Growth Inhibition | IC50 | 1.06 µM | [8] |

| Nasopharyngeal Carcinoma (CNE-1) | Invasion Assay | Inhibition | Significant decrease at 25, 50, 100 µmol/L | [6] |

| Nasopharyngeal Carcinoma (CNE-1) | Migration Assay | Inhibition | Significant decrease at 25, 50, 100 µmol/L | [6] |

Experimental Protocols

The findings described in this guide are based on a range of standard molecular and cellular biology techniques.

1. Cell Viability and Cytotoxicity (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal formation.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to the control, and IC50 values are determined from dose-response curves.

-

Caption: Workflow for the MTT cell viability assay.

2. Western Blotting

-

Principle: A technique used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Methodology:

-

Protein Extraction: Cells treated with or without this compound are lysed to extract total protein.

-

Quantification: Protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., anti-Akt, anti-Bax, anti-caspase-3).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on film or by a digital imager.

-

Analysis: The intensity of the protein bands is quantified to determine relative protein expression levels.

-

3. Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Principle: A laser-based technology that measures the physical and chemical characteristics of cells as they pass one by one through a laser beam.

-

Methodology (Apoptosis - Annexin V/PI Staining):

-

Cell Treatment: Cells are treated with this compound for a defined period.

-

Staining: Cells are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes).

-

Analysis: The fluorescence of individual cells is measured by a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

-

Methodology (Cell Cycle):

-

Cell Treatment & Fixation: Treated cells are harvested and fixed in cold ethanol.

-

Staining: Cells are treated with RNase and stained with a DNA-binding fluorescent dye like Propidium Iodide (PI).

-

Analysis: The flow cytometer measures the fluorescence intensity of each cell, which is proportional to its DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

References

- 1. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforaphane induced cell cycle arrest in the G2/M phase via the blockade of cyclin B1/CDC2 in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model [mdpi.com]

- 6. Effects of this compound on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]

- 7. researchgate.net [researchgate.net]

- 8. A chalcone inhibits the growth and metastasis of KYSE-4 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Sophoranone's Apoptotic Induction Pathway: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms Driving Programmed Cell Death

For Immediate Release

This technical guide provides a comprehensive overview of the molecular pathways activated by sophoranone, a prenylated flavonoid, to induce apoptosis in cancer cells. This compound, a natural compound extracted from the root of Sophora flavescens (Shan Dou Gen), has demonstrated significant anti-tumor activity, primarily through the initiation of programmed cell death. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the exploration of natural compounds as potential therapeutic agents.

Core Mechanism: A Multi-Faceted Approach to Apoptosis Induction

This compound employs a multi-pronged strategy to trigger apoptosis, primarily targeting the mitochondria and activating key signaling cascades. The core mechanism involves the generation of reactive oxygen species (ROS), which disrupts mitochondrial function and initiates a cascade of events leading to cell death.

Induction of Oxidative Stress

Treatment of cancer cells with this compound leads to a rapid increase in intracellular ROS levels. This oxidative stress is a critical upstream event that triggers downstream apoptotic signaling.

Mitochondrial Dysregulation

The surge in ROS directly impacts the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP). This event disrupts the mitochondrial membrane potential (ΔΨm) and facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. A key molecule released is cytochrome c, which plays a pivotal role in the formation of the apoptosome.

Regulation of the Bcl-2 Family of Proteins

This compound modulates the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

Activation of Caspase Cascade

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a multi-protein complex that activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3. Active caspase-3 is responsible for the cleavage of a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of Signaling Pathways

This compound has also been shown to influence key signaling pathways that govern cell survival and proliferation, including:

-

MAPK Pathway: this compound can modulate the phosphorylation status of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, which are involved in both pro-apoptotic and anti-apoptotic signaling depending on the cellular context.

-

PI3K/Akt Pathway: Evidence suggests that this compound may inhibit the PI3K/Akt signaling pathway, a critical pro-survival pathway that is often hyperactivated in cancer.

Quantitative Data on this compound's Efficacy

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings regarding its cytotoxic activity and impact on apoptotic markers.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MKN7 | Human Stomach Cancer | 1.2 ± 0.3 | [1] |

| U937 | Human Leukemia | Not explicitly stated, but described as having strong activity | [1][2] |

Note: Further research is required to establish a comprehensive profile of this compound's IC50 values across a wider range of cancer cell lines.

Table 2: Quantitative Effects of this compound on Apoptotic Markers

| Cell Line | Marker | Treatment Condition | Quantitative Change | Reference |

| MDA-MB-231 | Apoptotic Cells | Not specified | Increased | [3] |

| MDA-MB-231 | Bax Expression | Not specified | Increased | [3] |

| MDA-MB-231 | Bcl-2 Expression | Not specified | Decreased | [3] |

| MDA-MB-231 | Cleaved Caspase-3 | Not specified | Increased | [3] |

| MDA-MB-231 | Cleaved Caspase-8 | Not specified | Increased | [3] |

| MDA-MB-231 | Cleaved Caspase-9 | Not specified | Increased | [3] |

| HL-60 | Apoptotic Cells | Not specified | Significantly Increased | [4] |

| HL-60 | Bax Expression | Not specified | Upregulated | [4] |

| HL-60 | Bcl-2 Expression | Not specified | Downregulated | [4] |

| HL-60 | Activated Caspase-3 | Not specified | Activated | [4] |

| HL-60 | Activated Caspase-9 | Not specified | Activated | [4] |

| Miapaca-2 | Apoptotic Cells | 20 µM for 48h | 10.65 ± 2.91% | [5] |

| PANC-1 | Apoptotic Cells | 20 µM for 48h | 15.34 ± 2.36% | [5] |

Note: The quantitative changes are often described as "increased," "decreased," "upregulated," or "downregulated" in the literature. More precise fold-change data would be beneficial for comparative analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP, p-Akt, p-ERK, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

Materials:

-

Cancer cell line of interest

-

This compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Seed cells in a 96-well black plate or a suitable culture dish.

-

Treat the cells with this compound for the desired time.

-

Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader or flow cytometer.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)

The JC-1 assay is used to assess changes in mitochondrial membrane potential.

Materials:

-

Cancer cell line of interest

-

This compound

-

JC-1 dye

-

Fluorescence microscope, flow cytometer, or microplate reader

Protocol:

-

Seed and treat cells with this compound.

-

Incubate the cells with JC-1 dye (typically 2-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the core signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its investigation.

References

- 1. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Sophoranone and Reactive Oxygen Species Generation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sophoranone, a prenylated flavonoid extracted from the root of Sophora subprostrata, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action is intrinsically linked to the generation of reactive oxygen species (ROS), leading to the induction of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound-induced ROS generation and subsequent cellular responses. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed knowledge required to further investigate and potentially harness the therapeutic capabilities of this compound.

Introduction to this compound and its Pro-oxidant Activity

This compound is a natural compound that has garnered interest for its potent cytotoxic effects against a range of cancer cells. Unlike many flavonoids that are primarily known for their antioxidant properties, this compound exhibits a pro-oxidant mechanism, particularly in the context of cancer therapy. This involves the generation of ROS, which are highly reactive molecules that can induce oxidative stress and trigger programmed cell death, or apoptosis.

Initial screenings of natural products identified this compound as a potent inducer of apoptosis in human leukemia cells[1]. Subsequent studies have shown its efficacy in various other cancer cell lines, highlighting its potential as a broad-spectrum anti-neoplastic agent.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound are dose-dependent. The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines, indicating a degree of selectivity in its action.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MKN7 | Human Stomach Cancer | 1.2 ± 0.3 | [1] |

| U937 | Human Leukemia | Not explicitly stated, but described as having stronger activity than other flavonoids | [1] |

| CNE-1 | Nasopharyngeal Carcinoma | Not explicitly stated, but effects observed at 100 µmol/L |

Core Mechanism: ROS-Mediated Apoptosis

The primary mechanism by which this compound exerts its anti-cancer effects is through the generation of intracellular ROS, which in turn initiates a cascade of events leading to apoptosis.

Mitochondrial Targeting and ROS Production

This compound directly targets the mitochondria, the primary site of cellular respiration and a major source of endogenous ROS. The proposed mechanism involves the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. This event disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm[1]. The generation of mitochondrial superoxide, a primary form of ROS, is a key initiating event.

Induction of Apoptosis

The release of cytochrome c from the mitochondria is a critical step in the intrinsic pathway of apoptosis. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Key Signaling Pathways Modulated by this compound-Induced ROS

The elevated levels of ROS induced by this compound act as signaling molecules that modulate several key intracellular pathways, influencing cell fate.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been shown to activate the MAPK signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Specifically, this compound treatment leads to the phosphorylation and activation of three major MAPKs: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The activation of the JNK and p38 pathways is often associated with stress responses and the induction of apoptosis.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of ROS, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant and cytoprotective genes. While this compound induces ROS, its specific long-term effects on the Nrf2 pathway require further investigation. It is plausible that an initial activation of Nrf2 as a protective response is overwhelmed by the sustained and high levels of ROS generated by this compound, ultimately leading to apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. ROS have a complex relationship with this pathway, capable of both activating and inhibiting it depending on the cellular context and the intensity of the oxidative stress. It is hypothesized that the high levels of ROS generated by this compound may lead to the inhibition of the PI3K/Akt pathway, thereby promoting apoptosis. This can occur through the oxidative inactivation of phosphatases that negatively regulate the pathway, such as PTEN, or through other indirect mechanisms.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of this compound's effects. The following are detailed protocols for key assays.

Measurement of Intracellular ROS Generation using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS levels.

Materials:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium without phenol red

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

-

This compound Treatment: Treat cells with various concentrations of this compound for the desired time periods. Include a vehicle control (e.g., DMSO).

-

DCFH-DA Loading:

-

Prepare a fresh working solution of DCFH-DA (e.g., 10-20 µM) in pre-warmed serum-free medium.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.

-

Add PBS or phenol red-free medium to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, detach the cells and analyze by flow cytometry.

-

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as desired. Collect both adherent and floating cells.

-

Cell Harvesting and Washing:

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the detection of key proteins involved in the apoptotic cascade, such as Bcl-2 family members and cleaved caspases.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

After this compound treatment, wash cells with cold PBS and lyse with RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts, mix with Laemmli buffer, and denature by heating.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow and Logical Relationships

The investigation of this compound's effects on ROS generation and apoptosis follows a logical progression of experiments designed to elucidate the mechanism of action.

Conclusion and Future Directions

This compound represents a promising natural compound with potent anti-cancer activity driven by the generation of reactive oxygen species and the subsequent induction of apoptosis. Its ability to target mitochondria and modulate key signaling pathways, such as the MAPK pathway, underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research.

Future investigations should focus on:

-

Dose-response and time-course studies: A more comprehensive understanding of the kinetics of ROS generation and apoptosis induction across a wider range of cancer cell lines is needed.

-

In vivo studies: Translating the in vitro findings to animal models is a critical next step to evaluate the efficacy and safety of this compound in a physiological context.

-

Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or other targeted therapies could lead to more effective treatment strategies.

-

Detailed signaling pathway analysis: Further elucidation of the precise molecular interactions between this compound-induced ROS and the Nrf2 and PI3K/Akt pathways will provide a more complete picture of its mechanism of action.

By continuing to explore the multifaceted activities of this compound, the scientific community can move closer to unlocking its full potential as a novel therapeutic agent in the fight against cancer.

References

Sophoranone's Impact on Mitochondrial Membrane Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoranone, a prenylated flavonoid extracted from Sophora flavescens, has emerged as a potent anti-cancer agent that induces apoptosis in a variety of cancer cell lines. A critical event in its mechanism of action is the disruption of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial function and integrity. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound impacts mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway. We will explore the role of reactive oxygen species (ROS) generation, the modulation of Bcl-2 family proteins, the opening of the mitochondrial permeability transition pore (mPTP), and the subsequent release of cytochrome c. Furthermore, this guide details the involvement of key signaling pathways, including the MAPK and PI3K/Akt pathways, in mediating this compound's effects. Detailed experimental protocols for key assays and a compilation of available quantitative data are provided to facilitate further research and drug development efforts.

Introduction

Mitochondria are central to cellular metabolism and are key regulators of programmed cell death, or apoptosis. The mitochondrial membrane potential (ΔΨm) is a critical parameter of mitochondrial function, and its dissipation is an early and often irreversible step in the apoptotic cascade. Natural compounds that can selectively target mitochondria and induce a loss of ΔΨm in cancer cells are of significant interest in oncology drug discovery.

This compound has demonstrated significant growth-inhibitory and apoptosis-inducing activities in various cancer cell lines, including human leukemia U937 cells and human stomach cancer MKN7 cells.[1] Its pro-apoptotic effects are largely attributed to its ability to directly target mitochondria.[1] This guide will dissect the intricate mechanisms underlying this compound's action on the mitochondrial membrane potential.

This compound's Mechanism of Action on Mitochondria

This compound initiates a cascade of events centered on the mitochondria, ultimately leading to a collapse of the mitochondrial membrane potential and the execution of apoptosis. The key molecular events are detailed below.

Induction of Reactive Oxygen Species (ROS)

A primary and early event following treatment with this compound is the generation of reactive oxygen species (ROS) within the cancer cells.[1] ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can cause oxidative damage to cellular components, including lipids, proteins, and DNA. In the context of apoptosis, ROS can act as signaling molecules to trigger the mitochondrial death pathway. The accumulation of ROS induced by this compound contributes to the opening of the mitochondrial permeability transition pore (mPTP).

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions determines the cell's fate. This compound has been shown to modulate the expression of these proteins, favoring a pro-apoptotic state. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio is a crucial step that leads to the permeabilization of the outer mitochondrial membrane.

Opening of the Mitochondrial Permeability Transition Pore (mPTP)

The culmination of increased ROS and a high Bax/Bcl-2 ratio is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[1] The opening of the mPTP leads to an influx of solutes into the mitochondrial matrix, causing mitochondrial swelling and the uncoupling of oxidative phosphorylation. This event directly results in the dissipation of the mitochondrial membrane potential (ΔΨm).

Cytochrome c Release and Caspase Activation

The loss of ΔΨm and permeabilization of the outer mitochondrial membrane facilitate the release of pro-apoptotic factors from the intermembrane space into the cytosol. A key molecule released is cytochrome c.[1] In the cytosol, cytochrome c binds to Apaf-1, which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Involvement of Signaling Pathways

The pro-apoptotic effects of this compound are mediated through the modulation of key intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to activate the MAPK pathway, particularly the JNK and p38 MAPK branches, which are generally associated with stress responses and apoptosis.[2] Activation of these pathways can contribute to the phosphorylation and activation of pro-apoptotic Bcl-2 family members, further amplifying the apoptotic signal.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major survival pathway that is often hyperactivated in cancer cells, promoting proliferation and inhibiting apoptosis. Evidence suggests that some anti-cancer agents exert their effects by inhibiting this pathway. While the direct effects of this compound on the PI3K/Akt pathway are still under investigation, its ability to induce apoptosis suggests a potential inhibitory role on this pro-survival signaling cascade.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the biological effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MKN7 | Human Stomach Cancer | 1.2 ± 0.3 | [1] |

| CNE-1 | Nasopharyngeal Carcinoma | 25, 50, 100 (concentrations tested) | [2] |

| U937 | Human Leukemia | Not specified | [1] |

Table 2: Quantitative Effects of this compound on Apoptosis and Related Markers in CNE-1 Cells

| Treatment Group | Apoptosis Rate (%) | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio | Cleaved-caspase-3 Expression | Reference |

| Blank | 1.82 ± 0.15 | 0.21 ± 0.02 | 0.18 ± 0.02 | 0.25 ± 0.03 | 0.15 ± 0.02 | [2] |

| SOP-L (25 µmol/L) | 8.56 ± 0.71 | 0.45 ± 0.04 | 0.39 ± 0.04 | 0.48 ± 0.05 | 0.32 ± 0.03 | [2] |

| SOP-M (50 µmol/L) | 15.23 ± 1.25 | 0.68 ± 0.06 | 0.56 ± 0.05 | 0.69 ± 0.07 | 0.51 ± 0.05 | [2] |

| SOP-H (100 µmol/L) | 28.74 ± 2.36 | 0.89 ± 0.08 | 0.78 ± 0.07 | 0.91 ± 0.08 | 0.76 ± 0.07 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

Principle: The JC-1 dye is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and culture overnight.

-

Treatment: Treat cells with varying concentrations of this compound for the desired time period. Include a vehicle-treated control group.

-

Staining:

-

Remove the culture medium and wash the cells once with PBS.

-

Add 1 ml of culture medium containing 10 µg/ml JC-1 to each well.

-

Incubate the cells at 37°C in a CO2 incubator for 20 minutes.

-

-

Washing:

-

Remove the JC-1 containing medium and wash the cells twice with PBS.

-

-

Analysis:

-

Add 1 ml of PBS to each well.

-

Analyze the cells using a fluorescence microscope or a flow cytometer.

-

For fluorescence microscopy, capture images using filters for red (Ex/Em ~585/590 nm) and green (Ex/Em ~510/527 nm) fluorescence.

-

For flow cytometry, detect the green fluorescence in the FL1 channel and the red fluorescence in the FL2 channel.

-

Calculate the ratio of red to green fluorescence intensity to determine the change in ΔΨm.

-

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. This protocol is applicable for analyzing proteins such as Bax, Bcl-2, cleaved caspase-3, and components of the MAPK and PI3K/Akt signaling pathways.

Protocol:

-

Cell Lysis:

-

After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-JNK, etc.) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific substrate for caspase-3 (DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be quantified colorimetrically.

Protocol:

-

Cell Lysate Preparation:

-

After this compound treatment, collect the cells and lyse them according to the kit manufacturer's instructions.

-

-

Assay Reaction:

-

In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (DEVD-pNA).

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement:

-

Measure the absorbance of the released pNA at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

-

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's apoptotic signaling cascade.

Caption: Western Blot experimental workflow.

Conclusion

This compound represents a promising natural compound with potent anti-cancer activity, primarily driven by its ability to induce mitochondrial-mediated apoptosis. This technical guide has elucidated the key molecular events initiated by this compound, including the induction of ROS, modulation of Bcl-2 family proteins, opening of the mPTP, and the subsequent collapse of the mitochondrial membrane potential. The involvement of the MAPK signaling pathway further underscores the complex regulatory network targeted by this compound. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and to develop novel anti-cancer strategies that target mitochondrial function. Further research is warranted to fully delineate the role of the PI3K/Akt pathway and to expand the quantitative understanding of this compound's effects across a broader range of cancer types.

References

Sophoranone: A Comprehensive Technical Guide to Its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoranone, a prenylated flavonoid isolated from the roots of Sophora flavescens and other plants of the Sophora genus, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the screening methodologies used to evaluate the anticancer, anti-inflammatory, and antimicrobial properties of this compound. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways and experimental workflows.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway and modulation of key signaling cascades, such as the MAPK pathway.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CNE-1 | Nasopharyngeal Carcinoma | 25, 50, 100 (Concentrations Used) | [1] |

| Various Human Solid Tumor Cell Lines | Various | - | [2] |

Note: Specific IC50 values for a broad range of cell lines are not consistently available in the reviewed literature. The provided concentrations for CNE-1 cells were used to demonstrate a significant decrease in cell invasion and migration, and an increase in apoptosis[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through complex signaling pathways, primarily the mitochondrial apoptosis pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

This compound induces apoptosis by targeting the mitochondria. It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in this process[3][4][5][6][7].

References

- 1. Effects of this compound on the biological behavior of nasopharyngeal carcinoma CNE-1 cells and MAPK signaling pathway [journal.china-pharmacy.com]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Sophoranone: A Deep Dive into its Signaling Pathway Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoranone, a prenylflavonoid isolated from the roots of Sophora subprostrata and Sophora flavescens, has garnered significant attention in oncological research for its potent anti-tumor activities.[1][2][3] This technical guide provides an in-depth exploration of the molecular targets of this compound within key signaling pathways, offering a valuable resource for researchers and professionals in drug development. This compound has been shown to inhibit cell growth and induce apoptosis in various human cancer cell lines, suggesting its potential as a novel anticancer agent.[1][4]

Core Signaling Pathways Targeted by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways identified are the intrinsic apoptosis pathway and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. There is also evidence to suggest the potential involvement of the NF-κB signaling pathway.

Intrinsic Apoptosis Pathway

This compound is a potent inducer of apoptosis, primarily through the mitochondrial-mediated intrinsic pathway.[1][4] The mechanism involves the generation of reactive oxygen species (ROS), leading to the opening of the mitochondrial permeability transition pore and subsequent release of cytochrome c into the cytoplasm.[1] This triggers a caspase cascade, ultimately leading to programmed cell death.

Key molecular events in this compound-induced apoptosis include:

-

Increased ROS Production: this compound treatment leads to an early-stage formation of reactive oxygen species within the cancer cells.[1]

-

Mitochondrial Disruption: The increase in ROS causes the opening of mitochondrial permeability pores, disrupting the mitochondrial membrane potential.[1]

-

Cytochrome c Release: This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol.[1]

-

Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.[5][6]

-

Modulation of Bcl-2 Family Proteins: this compound treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax.[5][6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8][9] this compound has been shown to modulate the MAPK pathway, although its specific effects can be cell-type dependent. In nasopharyngeal carcinoma CNE-1 cells, this compound treatment leads to a decrease in the mRNA expression of MEK, ERK1, and ERK2, while increasing the phosphorylation of ERK, JNK, and p38. This suggests a complex regulatory role of this compound on the MAPK cascade. In some contexts, the activation of JNK and p38 can promote apoptosis.[7]

Key targets of this compound within the MAPK pathway include:

-

MEK/ERK: this compound can decrease the expression of key components of the MEK/ERK pathway.

-

JNK and p38: this compound can increase the phosphorylation (activation) of JNK and p38, which are stress-activated protein kinases often involved in apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[10][11] While direct studies on this compound's effect on NF-κB are limited, a related isoflavone, sophoricoside, has been shown to inhibit NF-κB signaling by preventing the phosphorylation and degradation of IκBα/β and the subsequent nuclear translocation of the p65 subunit in B cells.[12] This suggests that this compound may also possess inhibitory activity against the NF-κB pathway, which is often constitutively active in cancer cells, promoting their survival and proliferation. Further research is warranted to elucidate the precise interaction of this compound with the NF-κB signaling cascade.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| MKN7 | Human Stomach Cancer | 1.2 ± 0.3 | [1] |

| H460 | Human Lung Carcinoma | 4.67 | [2] |

Table 2: Effects of this compound on Protein and mRNA Expression

| Cell Line | Target Molecule | Effect | Concentration | Reference |

| Nasopharyngeal Carcinoma CNE-1 | MEK mRNA | Decrease | 25, 50, 100 μmol/L | |

| Nasopharyngeal Carcinoma CNE-1 | ERK1 mRNA | Decrease | 50, 100 μmol/L | |

| Nasopharyngeal Carcinoma CNE-1 | ERK2 mRNA | Decrease | 25, 50, 100 μmol/L | |

| Nasopharyngeal Carcinoma CNE-1 | JNK mRNA | Decrease | 25, 50, 100 μmol/L | |

| Nasopharyngeal Carcinoma CNE-1 | p-ERK protein | Increase | 25, 50, 100 μmol/L | |

| Nasopharyngeal Carcinoma CNE-1 | p-JNK protein | Increase | 25, 50, 100 μmol/L | |

| Nasopharyngeal Carcinoma CNE-1 | p-p38 protein | Increase | 25, 50, 100 μmol/L | |

| MDA-MB-231 | Bcl-2 | Decrease | Not specified | [5] |

| MDA-MB-231 | Bcl-xL | Decrease | Not specified | [5] |

| MDA-MB-231 | Bax | Increase | Not specified | [5] |

| MDA-MB-231 | Cleaved Caspase-8 | Increase | Not specified | [5] |

| MDA-MB-231 | Cleaved Caspase-9 | Increase | Not specified | [5] |

| MDA-MB-231 | Cleaved Caspase-3 | Increase | Not specified | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[13][14][15]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to detect and quantify the expression levels of specific proteins in this compound-treated cells.[16][17][18][19][20]

Materials:

-

This compound-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.[21][22][23][24][25]

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

NF-κB Luciferase Reporter Assay

This protocol is used to measure the effect of this compound on NF-κB transcriptional activity.[26][27][28][29][30]

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

This compound stock solution

-

TNF-α (or other NF-κB activator)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the NF-κB reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After incubation, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Conclusion

This compound is a promising natural compound with significant anticancer properties. Its ability to induce apoptosis through the intrinsic pathway and modulate the MAPK signaling cascade highlights its potential as a therapeutic agent. Further investigation into its effects on the NF-κB pathway and other cancer-related signaling networks will provide a more comprehensive understanding of its mechanism of action and facilitate its development as a novel cancer therapy. This guide provides a foundational understanding of this compound's molecular targets and the experimental approaches to further elucidate its therapeutic potential.

References

- 1. This compound, extracted from a traditional Chinese medicine Shan Dou Gen, induces apoptosis in human leukemia U937 cells via formation of reactive oxygen species and opening of mitochondrial permeability transition pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound A and B: two new cytotoxic prenylated metabolites and their analogs from the root bark of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 12. Sophoricoside isolated from Sophora japonica ameliorates contact dermatitis by inhibiting NF-κB signaling in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. bio-rad.com [bio-rad.com]

- 19. youtube.com [youtube.com]

- 20. origene.com [origene.com]

- 21. researchgate.net [researchgate.net]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. kumc.edu [kumc.edu]

- 25. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 27. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. indigobiosciences.com [indigobiosciences.com]

- 30. bosterbio.com [bosterbio.com]

Sophoranone: A Technical Guide to its Mechanisms of Action and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoranone, a prenylated flavonoid predominantly isolated from the roots of plants belonging to the Sophora genus, such as Sophora flavescens and Sophora subprostrata, has garnered significant attention in the scientific community for its diverse pharmacological activities. This in-depth technical guide provides a comprehensive overview of the current literature on this compound, focusing on its core mechanisms of action, quantitative biological data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological effects, with its anticancer and anti-inflammatory properties being the most extensively studied. The underlying mechanisms of these activities are multifaceted, primarily involving the induction of apoptosis in cancer cells and the modulation of key inflammatory signaling pathways.

Anticancer Activity

This compound's anticancer effects are largely attributed to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This is achieved through the intricate interplay of several signaling cascades, the generation of reactive oxygen species (ROS), and the disruption of mitochondrial function.

This compound triggers apoptosis through both intrinsic and extrinsic pathways. A key event in this compound-induced apoptosis is the generation of intracellular ROS. This oxidative stress leads to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the mitochondrial membrane. The opening of the mPTP disrupts the mitochondrial membrane potential and facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.

The release of cytochrome c initiates a caspase cascade, which is a crucial component of the apoptotic machinery. This compound has been shown to modulate the expression of key apoptosis-regulating proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes mitochondrial dysfunction and the activation of effector caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway plays a pivotal role in regulating cell proliferation, differentiation, and apoptosis. This compound has been demonstrated to modulate the phosphorylation status of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The activation of JNK and p38 signaling pathways, coupled with the potential inhibition of the ERK pathway, is a critical mechanism by which this compound exerts its pro-apoptotic effects in cancer cells.

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit the PI3K/AKT pathway, leading to the de-repression of pro-apoptotic proteins and a reduction in cell survival signals. The downstream targets of the PI3K/AKT pathway that are affected by this compound include proteins involved in cell cycle progression and apoptosis regulation.

Anti-inflammatory Activity

This compound also exhibits potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound has been shown to inhibit the activation of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of inflammatory target genes.

Quantitative Data

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a commonly reported metric. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H460 | Lung Carcinoma | 4.67 | [1][2] |

| MKN7 | Stomach Cancer | 1.2 ± 0.3 | [3] |

| CNE-1 | Nasopharyngeal Carcinoma | 25, 50, 100 (dose-dependent effects observed) | [4] |

| U937 | Leukemia | Stronger than daidzein, genistein, and quercetin | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate the biological activities of this compound.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines can be used, such as those listed in the quantitative data table (e.g., H460, MKN7, CNE-1, U937).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.